MS-377 free base

Vue d'ensemble

Description

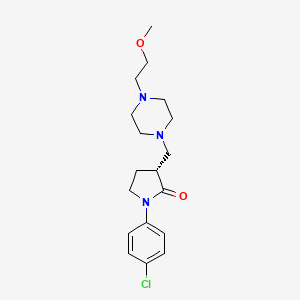

MS-377 free base, also known by its IUPAC name (3R)-1-(4-Chlorophenyl)-3-[(4-(2-methoxyethyl)piperazin-1-yl)methyl]pyrrolidin-2-one, is a selective antagonist of the sigma-1 receptor. This compound has garnered attention due to its potential antipsychotic properties, which are distinct from traditional antipsychotics that typically target dopamine or serotonin receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MS-377 free base involves multiple steps, starting with the preparation of the key intermediate, (4-chlorophenyl)pyrrolidin-2-one. This intermediate is then reacted with (2-methoxyethyl)piperazine under specific conditions to yield the final product. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

MS-377 free base primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine and pyrrolidinone moieties. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases like potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated derivatives of MS-377 .

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study sigma-1 receptor interactions and ligand binding.

Biology: Investigated for its effects on neurotransmitter systems, particularly its ability to modulate serotonin and dopamine release.

Medicine: Explored as a potential antipsychotic agent with fewer side effects compared to traditional antipsychotics.

Mécanisme D'action

MS-377 free base exerts its effects by selectively binding to the sigma-1 receptor, a chaperone protein involved in various cellular processes. This binding modulates the activity of the receptor, leading to changes in neurotransmitter release and neuronal signaling. The compound does not directly interact with dopamine or serotonin receptors but can influence these systems indirectly through its action on the sigma-1 receptor .

Comparaison Avec Des Composés Similaires

Similar Compounds

BMY 14802: Another sigma receptor antagonist with similar antipsychotic properties.

Haloperidol: A traditional antipsychotic that also interacts with sigma receptors but has a broader receptor profile.

(+)-Pentazocine: A sigma receptor ligand with different pharmacological effects

Uniqueness

MS-377 free base is unique in its high selectivity for the sigma-1 receptor, which distinguishes it from other antipsychotics that often have multiple receptor targets. This selectivity may contribute to its potential for fewer side effects and a different therapeutic profile .

Propriétés

Formule moléculaire |

C18H26ClN3O2 |

|---|---|

Poids moléculaire |

351.9 g/mol |

Nom IUPAC |

(3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C18H26ClN3O2/c1-24-13-12-20-8-10-21(11-9-20)14-15-6-7-22(18(15)23)17-4-2-16(19)3-5-17/h2-5,15H,6-14H2,1H3/t15-/m1/s1 |

Clé InChI |

DKVVPXLIRYCKCS-OAHLLOKOSA-N |

SMILES isomérique |

COCCN1CCN(CC1)C[C@H]2CCN(C2=O)C3=CC=C(C=C3)Cl |

SMILES canonique |

COCCN1CCN(CC1)CC2CCN(C2=O)C3=CC=C(C=C3)Cl |

Synonymes |

(R)-(+)-1-(4-chlorophenyl)-3-(4-(2-methoxyethyl)piperazin-1-yl)methyl-2-pyrrolidinone L-tartrate (R)-1-(4-chlorophenyl)-3-(4-(2-methoxyethyl)piperazin-1-yl)methyl-2-pyrrolidinone tartrate 1-(4-chlorophenyl)-3-(4-(2-methoxyethyl) piperazin-1-yl)methyl-2-pyrrolidinone tartrate MS 377 MS-377 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.